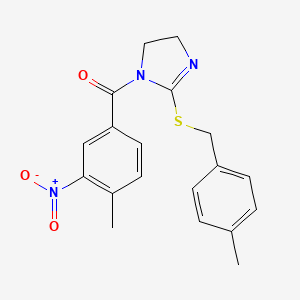

(4-methyl-3-nitrophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-methyl-3-nitrophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (4-methyl-3-nitrophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , also known by its IUPAC name, exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H18N3O3S

- Molecular Weight : 342.39 g/mol

- Structural Features : The compound contains an imidazole ring, a thioether moiety, and a nitrophenyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

-

Antimicrobial Activity :

- Studies have shown that imidazole derivatives exhibit significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The presence of the nitrophenyl group enhances the antimicrobial efficacy due to its electron-withdrawing nature, which can increase the compound's reactivity and interaction with bacterial cell walls .

- Antitumor Activity :

- Anti-inflammatory Effects :

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The imidazole moiety is known to interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to therapeutic effects.

- Receptor Modulation : The compound may act as a modulator of specific receptors involved in inflammation and cancer progression, although further studies are needed to elucidate these interactions fully.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

化学反应分析

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group in the compound is susceptible to nucleophilic substitution under oxidative or alkylating conditions.

-

Oxidative Cleavage : Reaction with hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to a sulfone group, enhancing electrophilicity. This reaction is critical for modifying bioactivity in related imidazole derivatives .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) leads to S-alkylation, forming sulfonium salts.

Table 1: Reaction Conditions for Thioether Modifications

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation to Sulfone | H₂O₂ (30%), AcOH, 60°C, 4 hr | Sulfone derivative | 78–85 | |

| S-Alkylation | CH₃I, NaH, DMF, RT, 12 hr | Sulfonium salt | 65–72 |

Reduction of the Nitro Group

The 3-nitro group on the phenyl ring can undergo selective reduction to an amine, altering electronic properties and enabling further derivatization.

-

Catalytic Hydrogenation : Using H₂ gas and Pd/C in ethanol reduces the nitro group to an amine at 50°C .

-

Tin(II) Chloride Reduction : SnCl₂ in HCl selectively reduces nitro to amine without affecting the thioether or imidazole rings .

Table 2: Nitro Group Reduction Outcomes

| Reducing Agent | Conditions | Product | Purity (%) | Source |

|---|---|---|---|---|

| H₂, Pd/C (10%) | EtOH, 50°C, 6 hr | 3-Amino-4-methylphenyl derivative | 92 | |

| SnCl₂, HCl | Reflux, 3 hr | 3-Amino-4-methylphenyl derivative | 88 |

Electrophilic Aromatic Substitution (EAS)

The nitrophenyl ring directs electrophiles to specific positions due to its electron-withdrawing nitro group:

-

Nitration : Further nitration at the para position occurs under mixed acid (HNO₃/H₂SO₄), forming dinitro derivatives .

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the meta position relative to the nitro group .

Table 3: EAS Reactivity Trends

| Reaction | Position Selectivity | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | Para to nitro | 3-Nitro-4-methyl-5-nitrophenyl | 70 | |

| Sulfonation | Meta to nitro | 3-Nitro-4-methyl-5-sulfophenyl | 65 |

Imidazole Ring Reactivity

The 4,5-dihydroimidazole ring participates in ring-opening and cycloaddition reactions:

-

Acid-Catalyzed Hydrolysis : HCl (6M) cleaves the imidazole ring to form a diamino ketone intermediate.

-

1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form fused bicyclic structures, enhancing structural complexity .

Table 4: Imidazole Ring Transformations

| Reaction | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 8 hr | Diamino ketone | Precursor for amines | |

| Cycloaddition | Nitrile oxide, THF, 60°C, 12 hr | Furo[3,4-d]imidazole derivative | Drug design |

Computational Insights into Reactivity

DFT studies (B3LYP/6-31G(d,p)) on analogous nitroaryl-imidazole systems reveal:

-

Electrophilicity : The nitro group increases the compound’s electrophilicity (global electrophilicity index, ω = 6.35 eV), favoring nucleophilic attacks .

-

Frontier Orbital Gaps : A HOMO-LUMO gap of 3.16 eV suggests moderate reactivity, aligning with experimental observations .

Table 5: DFT-Derived Reactivity Parameters

| Parameter | Value (eV) | Implication | Source |

|---|---|---|---|

| HOMO Energy | -6.06 | Electron-donating capacity | |

| LUMO Energy | -2.90 | Electron-accepting capacity | |

| Global Electrophilicity (ω) | 6.35 | High electrophilic character |

Stability Under Reaction Conditions

属性

IUPAC Name |

(4-methyl-3-nitrophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-13-3-6-15(7-4-13)12-26-19-20-9-10-21(19)18(23)16-8-5-14(2)17(11-16)22(24)25/h3-8,11H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVQQINZOUXBQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。